molecular formula C10H17NO2 B14670302 N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide CAS No. 50874-67-4

N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide

Katalognummer: B14670302
CAS-Nummer: 50874-67-4
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: VJYPGXPEYZTKTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide is an organic compound with a complex structure that includes a ketone and an amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide typically involves the reaction of 4,4-dimethyl-3-oxopent-1-en-1-yl chloride with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)acetamide
  • N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-ethylacetamide
  • N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-propylacetamide

Uniqueness

N-(4,4-Dimethyl-3-oxopent-1-en-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

50874-67-4

Molekularformel

C10H17NO2

Molekulargewicht

183.25 g/mol

IUPAC-Name

N-(4,4-dimethyl-3-oxopent-1-enyl)-N-methylacetamide

InChI

InChI=1S/C10H17NO2/c1-8(12)11(5)7-6-9(13)10(2,3)4/h6-7H,1-5H3

InChI-Schlüssel

VJYPGXPEYZTKTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C=CC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.